3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one
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Overview
Description
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole and pyridazinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under controlled conditions.
Formation of the pyridazinone ring: This involves the cyclization of hydrazine derivatives with diketones or their equivalents.
Coupling of the two heterocyclic systems: This step often requires the use of coupling agents and catalysts to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include partially or fully reduced heterocyclic rings.
Substitution: Products depend on the specific substituents introduced.
Scientific Research Applications
Chemistry
Synthetic Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Activity: The compound may exhibit antimicrobial, antiviral, or anticancer properties due to its heterocyclic structure.
Medicine
Drug Development:
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole and pyridazinone rings may play a role in binding to these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and may exhibit similar biological activities.
Pyridazinone Derivatives: Compounds with the pyridazinone ring may have similar chemical properties and applications.
Uniqueness
The combination of the oxadiazole and pyridazinone rings in 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one makes it unique, potentially offering a broader range of biological activities and chemical reactivity compared to compounds with only one of these rings.
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylsulfanylphenyl)pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c1-27-15-4-2-3-14(11-15)24-10-9-16(25)17(22-24)19-21-18(23-26-19)12-5-7-13(20)8-6-12/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFKJIXTECQAOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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